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Introduction

Protein acetylation is a critical post-translational modification (PTM) that regulates a vast array
of cellular processes, including gene transcription, DNA repair, and protein stability. This
dynamic process is balanced by the opposing activities of histone acetyltransferases (HATS)
and histone deacetylases (HDACSs). The paralogous proteins p300 and CREB-binding protein
(CBP) are crucial HATs that function as transcriptional co-activators by acetylating histones and
other non-histone proteins.[1][2][3] Altered p300/CBP activity is implicated in various diseases,
particularly cancer, making them significant therapeutic targets.[1][3]

UF010 is a small molecule inhibitor of p300/CBP histone acetyltransferase activity.[4] By
inhibiting p300/CBP, UF010 is expected to decrease the acetylation of target proteins, leading
to downstream effects on gene expression and cellular function.[5] This application note
provides a detailed protocol for utilizing Western blotting, with an optional immunoprecipitation
step for enrichment, to detect and quantify changes in protein acetylation following treatment
with UF010.

Signaling Pathway: p300/CBP-Mediated Protein
Acetylation and its Inhibition by UF010
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The diagram below illustrates the catalytic action of p300/CBP and the mechanism of its
inhibition by UF010. p300/CBP transfers an acetyl group from acetyl-CoA to a lysine residue on
a substrate protein. UF010 blocks the active site of p300/CBP, preventing this transfer and
resulting in reduced protein acetylation.
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Caption: UF010 inhibits p300/CBP, blocking protein acetylation.

Experimental Workflow

The overall workflow for detecting changes in protein acetylation after UF010 treatment
involves cell culture, treatment, protein extraction and quantification, followed by either direct
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Western blotting or an optional immunoprecipitation (IP) enrichment step for low-abundance

proteins, and concluding with data analysis.
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Caption: Workflow for Western blot analysis of protein acetylation.[6]

Experimental Protocols

L. Materials and Reagents @@

Reagent/Material

Recommended Specifications

Cell Lines

Appropriate cell line (e.g., HeLa, HEK293T, or a

cancer cell line relevant to the study)

p300/CBP Inhibitor

UFO010

HDAC Inhibitors

Trichostatin A (TSA), Sodium Butyrate (NaB)[6]

Lysis Buffer

RIPA Buffer or similar, supplemented with

protease and phosphatase inhibitors.[6][7]

Histone Extraction Buffer

Triton Extraction Buffer (TEB) and 0.2N HCI.[8]
[°]

Protein Assay

BCA Protein Assay Kit.[6]

IP Reagents

Anti-Acetyl-Lysine Antibody/Agarose Beads,
Protein A/G Agarose Beads.[10][11]

SDS-PAGE

Precast polyacrylamide gels (e.g., 4-12% Bis-

Tris) or reagents for hand-casting.[6]

Transfer Membrane

PVDF or Nitrocellulose membrane

Blocking Buffer

5% Bovine Serum Albumin (BSA) in TBST.
Note: Avoid using milk as it may contain

acetylated proteins.[10]

Primary Antibodies

Anti-Pan-Acetyl-Lysine Antibody, Antibody for
specific acetylated protein, Loading Control
Antibody (B-actin, GAPDH, or Histone H3)

Secondary Antibody

HRP-conjugated anti-rabbit or anti-mouse IgG

Detection Reagent

Enhanced Chemiluminescence (ECL) Substrate
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Il. Cell Culture and UF010 Treatment

o Culture cells in appropriate media and conditions until they reach 70-80% confluency.

Treat cells with the desired concentrations of UF010. Include a vehicle-only control (e.g.,
DMSO). The incubation time and concentration should be optimized for the specific cell line
and experimental goals. A typical treatment might be for 4-24 hours.[12]

(Optional Positive Control) Treat a separate set of cells with a potent HDAC inhibitor like 5
UM TSA for 4-6 hours to induce hyperacetylation, which can serve as a positive control for
the detection of acetylated proteins.[12]

lll. Protein Extraction

A. Whole-Cell Lysate Preparation This method is suitable for detecting acetylation of non-
histone proteins or for a general screen.

After treatment, wash cells twice with ice-cold PBS. It is critical to remove all PBS before
adding lysis buffer.[13]

Add ice-cold Lysis Buffer (e.g., RIPA) freshly supplemented with protease/phosphatase
inhibitors and HDAC inhibitors (e.g., 5 uM TSA and 10 mM NaB) to the culture dish.[6]

Scrape the cells and transfer the lysate to a microcentrifuge tube.
Incubate on ice for 30 minutes, vortexing occasionally.
Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C.

Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube and store it at
-80°C.

B. Histone-Specific Acid Extraction This method is optimized for isolating highly basic histone
proteins.

» Harvest cells and wash twice with ice-cold PBS, which can be supplemented with 5 mM
Sodium Butyrate to preserve histone acetylation.[8][9]
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e Resuspend the cell pellet in Triton Extraction Buffer (TEB: PBS with 0.5% Triton X-100, 2
mM PMSF) at a density of 1077 cells/mL.[9]

e Lyse cells on ice for 10 minutes with gentle stirring to release the nuclei.[9][14]

e Centrifuge at 2,000 rpm for 10 minutes at 4°C to pellet the nuclei. Discard the supernatant
containing cytoplasmic proteins.[9][14]

e Resuspend the nuclear pellet in 0.2N HCI at a density of 4x10"7 cells/mL.[8]
 Incubate overnight at 4°C with gentle rotation to extract the acid-soluble histones.[8][14]
e Centrifuge at 2,000 rpm for 10 minutes at 4°C.[8]

o Transfer the supernatant containing the histone proteins to a new tube.

IV. Protein Quantification

o Determine the protein concentration of each lysate using a BCA assay according to the
manufacturer's instructions.[6][11]

» Normalize the concentration of all samples with lysis buffer to ensure equal protein loading in
subsequent steps.

V. Immunoprecipitation (IP) of Acetylated Proteins
(Optional)

This step enriches for acetylated proteins and is recommended for detecting low-abundance
targets or for cleaner blots.[15]

o For each IP, dilute 0.5-1.0 mg of protein lysate to a final volume of 500 pL with IP Lysis Buffer
(without harsh detergents if different from extraction buffer).[13]

¢ Pre-clear the lysate by adding 20 uL of Protein A/G agarose bead slurry and incubating for 1
hour at 4°C with rotation.

¢ Centrifuge at 1,000 x g for 1 minute at 4°C and transfer the supernatant to a new tube.

© 2025 BenchChem. All rights reserved. 6/11 Tech Support


https://static1.squarespace.com/static/60f09877c210e03ce0b3e8bc/t/63fbee2e8d4828306d653db3/1677454894066/Histone+extraction+protocol.pdf
https://static1.squarespace.com/static/60f09877c210e03ce0b3e8bc/t/63fbee2e8d4828306d653db3/1677454894066/Histone+extraction+protocol.pdf
https://www.benchchem.com/pdf/Application_Note_Acid_Extraction_of_Histones_for_Acetylation_Analysis.pdf
https://static1.squarespace.com/static/60f09877c210e03ce0b3e8bc/t/63fbee2e8d4828306d653db3/1677454894066/Histone+extraction+protocol.pdf
https://www.benchchem.com/pdf/Application_Note_Acid_Extraction_of_Histones_for_Acetylation_Analysis.pdf
https://bio-protocol.org/exchange/preprintdetail?id=419&type=2
https://bio-protocol.org/exchange/preprintdetail?id=419&type=2
https://www.benchchem.com/pdf/Application_Note_Acid_Extraction_of_Histones_for_Acetylation_Analysis.pdf
https://bio-protocol.org/exchange/preprintdetail?id=419&type=2
https://www.benchchem.com/pdf/Application_Note_Western_Blot_Protocol_for_Detecting_Changes_in_Protein_Acetylation_Mediated_by_C_terminal_Binding_Protein_CtBP.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC7842828/
https://bitesizebio.com/48735/detecting-non-histone-lysine-acetylation/
https://www.protocols.io/view/method-for-detecting-acetylated-pd-l1-in-cell-lysa-5jyl85zn6l2w/v1
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15602581?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

Add 2-5 pg of anti-pan-acetyl-lysine antibody to the pre-cleared lysate and incubate
overnight at 4°C with gentle rotation.

Add 30 pL of fresh Protein A/G agarose bead slurry and incubate for 2-4 hours at 4°C with
rotation to capture the antibody-protein complexes.

Pellet the beads by centrifugation (1,000 x g for 1 min) and discard the supernatant.

Wash the beads three times with 1 mL of ice-cold wash buffer (e.g., modified RIPA or PBS
with 0.1% Tween-20).

After the final wash, aspirate all supernatant. Elute the bound proteins by adding 40 pL of 2x
Laemmli sample buffer and boiling at 95°C for 5 minutes.

Centrifuge the beads, and the supernatant is ready for SDS-PAGE.

VI. SDS-PAGE and Western Blotting

Prepare protein samples by adding 4x Laemmli sample buffer to a final 1x concentration. For
total cell lysates, use 20-40 ug of protein per lane. For IP samples, use the entire eluate.[6]

Boil samples at 95°C for 5 minutes.
Load samples onto a polyacrylamide gel, including a pre-stained protein ladder.
Run the gel until the dye front reaches the bottom.[6]

Transfer the separated proteins to a PVDF or nitrocellulose membrane according to standard
protocols.

VII. Antibody Incubation and Detection

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[6][14]

Incubate the membrane with the primary antibody (e.g., anti-pan-acetyl-lysine, typically
diluted 1:1000 in 5% BSA-TBST) overnight at 4°C with gentle shaking.[6]

Wash the membrane three times for 10 minutes each with TBST.
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Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted
1:2000-1:5000 in blocking buffer) for 1 hour at room temperature.[6]

Wash the membrane again three times for 10 minutes each with TBST.

Prepare the ECL detection reagent and apply it to the membrane for 1-5 minutes.[6]

Capture the chemiluminescent signal using a digital imaging system or X-ray film.[6]

VIil. Data Analysis and Presentation

o After imaging, the membrane can be stripped and re-probed with an antibody against a
loading control (e.g., B-actin for whole-cell lysates or Histone H3 for histone extracts) to
confirm equal protein loading.[6]

o Perform densitometric analysis of the Western blot bands using software like ImageJ.
o Normalize the intensity of the acetylated protein bands to the corresponding loading control.
» Present the quantitative data in a table for clear comparison.

Table 1: Hypothetical Densitometry Data of a 55 kDa Acetylated Protein After UF010 Treatment
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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